Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
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Overview
Description
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2H-pyrazolo[3,4-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation and survival of cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the ethyl acetate group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazoloquinolines: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl acetate group enhances its solubility and potential for further functionalization .
Properties
CAS No. |
918484-89-6 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3 |
InChI Key |
CJJFNIBGFINGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C2C=CC(=NC2=N1)C |
Origin of Product |
United States |
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